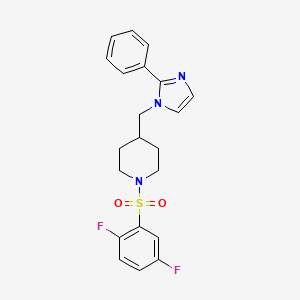
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a compound that features a pyrrolidine ring attached to a pyrimidine moiety, with an isobutyramide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Pyrrolidine derivatives, which this compound is a part of, often show significant pharmacological activity . They have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it affects. Pyrrolidine derivatives have been known to affect a variety of pathways due to their wide range of enzyme inhibition .
Pharmacokinetics
Heterocyclic compounds, which include pyrrolidines, are often used in drug design due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been known to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .
Action Environment
The spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which share structural similarities with this compound, have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . Additionally, these compounds can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have been reported to cause cell cycle arrest at the G1/S phase in MCF7 cells, indicating their potential role in regulating cell proliferation . Additionally, these compounds can modulate the activity of key proteins involved in apoptosis, such as Caspase 8, BAX, and Bcl2, thereby influencing cell survival and death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the pyrrolidine ring in its structure allows for efficient binding to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . Additionally, the pyrimidine ring can form hydrogen bonds with amide and amine groups, further stabilizing its interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring can undergo pseudorotation, which may affect its stability and interactions with biomolecules over time . Additionally, the compound’s antioxidative properties can contribute to its long-term effects on cellular function by protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects. For instance, derivatives of pyrrolidine have been shown to exhibit antibacterial activity, with the activity increasing with higher concentrations of specific substituents . It is essential to determine the optimal dosage to maximize the compound’s therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For example, the major route of metabolism for similar compounds involves hydroxylation at specific positions of the pyrimidine ring, catalyzed by cytochrome P450 isoforms such as CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, which contribute to the compound’s overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The pyrrolidine ring’s ability to form hydrogen bonds and its non-planarity allow for efficient transport across cellular membranes . Additionally, the compound’s interactions with specific transporters can affect its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, the pyrimidine ring’s ability to form hydrogen bonds with amide and amine groups can facilitate its localization to specific subcellular regions . This localization is crucial for the compound’s interactions with target biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine-pyrimidine core, which can then be further functionalized to introduce the isobutyramide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine-pyrimidine core but lacks the isobutyramide group.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring attached to a benzonitrile moiety.
N-(pyridin-2-yl)amides: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is unique due to the presence of the isobutyramide group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific targets or improve its metabolic stability compared to similar compounds.
特性
IUPAC Name |
2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)13(18)15-9-11-14-6-5-12(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCGKOFAEVRCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)
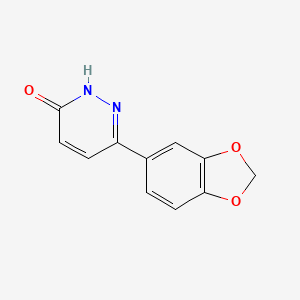
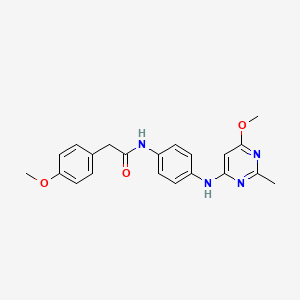

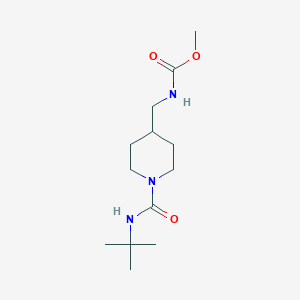
![2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline](/img/structure/B2607131.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B2607132.png)
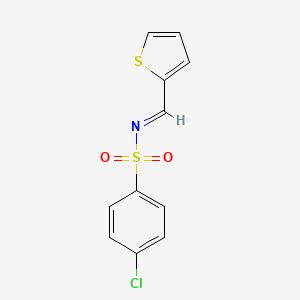

![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
![4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2607140.png)
